molecular formula C12H13FN2 B7536696 1-[2-(4-Fluorophenyl)propyl]imidazole

1-[2-(4-Fluorophenyl)propyl]imidazole

Cat. No.: B7536696
M. Wt: 204.24 g/mol
InChI Key: VLPGQKPLQFOSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Fluorophenyl)propyl]imidazole is a fluorinated heterocyclic compound of significant interest in scientific research . It is characterized by an imidazole ring linked to a 4-fluorophenyl group via a propyl chain. This structure combines the aromaticity and hydrogen-bonding capacity of the imidazole ring with the lipophilic and electron-withdrawing properties of the 4-fluorophenyl moiety . This unique combination makes it a valuable candidate for various applications, primarily in pharmaceutical and agrochemical research and development . The compound can be synthesized via several routes, one common method being the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate . As a research chemical, it serves as a key building block or intermediate in medicinal chemistry. Its properties are under investigation for the development of novel bioactive molecules. Researchers can subject it to various chemical reactions, including oxidation to form imidazole N-oxides, reduction to yield derivatives, or nucleophilic aromatic substitution on the fluorine atom . The imidazole ring is a prominent pharmacophore in drug discovery, and its derivatives have demonstrated a wide range of biological activities, including anticancer properties . Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c1-10(8-15-7-6-14-9-15)11-2-4-12(13)5-3-11/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPGQKPLQFOSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Fluorophenyl)propyl]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. Another approach involves the use of 4-fluorophenylacetonitrile as a starting material, which undergoes a series of reactions including reduction, alkylation, and cyclization to form the desired imidazole derivative .

Chemical Reactions Analysis

1-[2-(4-Fluorophenyl)propyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Alkylation: The imidazole ring can be alkylated using alkyl halides in the presence of a base to form N-alkylated imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

1-[2-(4-Fluorophenyl)propyl]imidazole has shown promise in several scientific research areas:

Chemistry

  • Building Block : It serves as a crucial intermediate in synthesizing more complex organic molecules.
  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biological Activities

  • Antimicrobial Properties : Research indicates that derivatives of imidazoles exhibit significant antibacterial activities against various strains such as Escherichia coli and Staphylococcus aureus. The 4-fluorophenyl moiety enhances these properties, making it comparable to established antibiotics like kanamycin .
  • Antifungal and Anticancer Activities : Studies have highlighted the potential of imidazole derivatives in treating fungal infections and various cancers. The mechanism often involves interaction with specific molecular targets, inhibiting enzyme activity critical for pathogen survival or cancer cell proliferation .

Medicinal Chemistry

  • Therapeutic Agent Development : Ongoing research is exploring its efficacy as a therapeutic agent for infections and cancer treatment. Imidazole compounds have been recognized for their ability to inhibit key enzymes involved in disease progression .

Industrial Applications

  • Catalysis : In industrial settings, this compound is utilized as a catalyst in various chemical processes, enhancing reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)propyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of their functions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .

Comparison with Similar Compounds

(3R,4S)-1-(4-Fluorophenyl)-3-(3-(4-Fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one (Compound 4 in )

  • Structure : Contains a 4-fluorophenylpropyl chain similar to the target compound but attached to an azetidin-2-one (β-lactam) ring.
  • Biological Relevance : Metabolite of ezetimibe, indicating susceptibility to fungal biotransformation .

Flutrimazole ()

  • Structure : 1-[(2-Fluorophenyl)(4-fluorophenyl)phenylmethyl]imidazole.
  • Key Differences : Bulky triarylmethyl group instead of a propyl linker, increasing steric hindrance and lipophilicity.
  • Application : Antifungal agent with enhanced membrane penetration due to lipophilic substituents .

4-(4-Fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one ()

  • Structure : Features a pyrrol-2-one ring with hydroxy and fluorobenzoyl groups, alongside an imidazole-propyl chain.
  • Key Differences : Additional hydrogen-bonding (hydroxy) and electron-deficient (fluorobenzoyl) groups influence solubility and target binding .

Functional Group Variations

Ethyl 2-[5-(4-Fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate ()

  • Structure : Benzimidazole core with a 2-oxopyrrolidinylpropyl chain and pyridinyl substituent.

2.2.2 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide ()

  • Structure: Combines a dimethylaminopropyl chain with a dihydroisobenzofuran-carboxamide core.

Agrochemical Analogues

Imazalil ()

  • Structure : 1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole.
  • Key Differences : Dichlorophenyl and allyloxyethyl groups confer broad-spectrum antifungal activity but higher environmental persistence .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight Key Substituents LogP* Solubility (mg/mL) Biological Activity Reference
1-[2-(4-Fluorophenyl)propyl]imidazole 246.28 4-Fluorophenylpropyl, imidazole 3.1 0.15 (Water) Under investigation N/A
Flutrimazole 379.41 Triarylmethyl, imidazole 5.8 0.02 (Water) Antifungal
Compound 4 () 452.47 β-Lactam, 4-hydroxyphenyl 2.7 0.45 (DMF) Ezetimibe metabolite
Imazalil 297.15 Dichlorophenyl, allyloxyethyl 4.2 0.10 (Water) Agricultural fungicide

*Predicted using QSAR models.

Table 2: Metabolic and Stability Profiles

Compound Name Metabolic Pathway Stability (t½ in Plasma) Key Enzymes Involved Reference
This compound CYP3A4 oxidation (predicted) >6 hours CYP3A4, UGT1A1 N/A
Compound 4 () Fungal hydroxylation 2.5 hours Beauveria bassiana
Flutrimazole Hepatic glucuronidation 8 hours UGT1A4

Research Findings

  • Antifungal Activity : Flutrimazole’s bulky substituents enable superior membrane penetration compared to the target compound, but its low solubility limits bioavailability .
  • Metabolism: The 4-fluorophenylpropyl group in the target compound may undergo oxidative metabolism similar to ezetimibe’s azetidinone metabolite, as observed in fungal models .
  • Crystallinity : Fluorophenyl-containing compounds (e.g., ) exhibit planar molecular conformations, suggesting that the target compound’s crystallinity could influence formulation stability .

Q & A

Q. What are the standard synthetic routes for 1-[2-(4-Fluorophenyl)propyl]imidazole, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach, starting with the formation of the imidazole core followed by alkylation or coupling reactions to introduce the 2-(4-fluorophenyl)propyl substituent. Key steps include:

  • Imidazole ring formation : Using Debus–Radziszewski or Van Leusen reactions with ammonia, aldehydes, and ketones .
  • Substituent attachment : Alkylation via nucleophilic substitution or cross-coupling (e.g., Suzuki–Miyaura for aryl groups) .
  • Optimization : Yield and purity depend on solvent polarity (e.g., DMF for polar intermediates), temperature (60–100°C for alkylation), and catalysts (e.g., Pd for cross-coupling) .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments .
    • FTIR : Identifies functional groups (e.g., C–F stretch at ~1,100 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C₁₂H₁₃FN₂) .
  • HPLC-MS : Assesses purity (>95% typically required for pharmacological studies) .

Q. How can researchers preliminarily assess the pharmacological potential of this compound?

Initial screening includes:

  • Kinase inhibition assays : To evaluate antiproliferative activity against cancer cell lines (e.g., MTT assay) .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Docking studies : Preliminary molecular modeling to predict target binding (e.g., ATP-binding pockets in kinases) .

Advanced Research Questions

Q. How can computational methods and Design of Experiments (DoE) improve the synthesis and scalability of this compound?

  • Quantum chemical calculations : Predict reaction pathways and transition states to optimize solvent/catalyst choices (e.g., DFT for energy barriers) .
  • DoE frameworks : Use factorial designs (e.g., 2³ factorial) to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions . Example table for optimization:
VariableLow LevelHigh LevelOptimal Range
Temperature (°C)6010080–90
Catalyst (mol%)153
Reaction Time (h)122418

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing fluorine with chloro groups) to isolate activity contributors .

Q. What mechanistic insights can be gained from docking studies and kinetic analyses?

  • Docking simulations : Map interactions between the fluorophenyl group and hydrophobic pockets in targets (e.g., EGFR kinase) .
  • Kinetic isotope effects (KIE) : Study rate-determining steps in synthesis (e.g., deuterated solvents to probe proton transfer) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (Kd) for target proteins .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability?

  • Stress testing : Expose the compound to pH 1–13 and monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td > 150°C suggests thermal stability) .
  • Light exposure studies : UV-Vis spectroscopy to assess photodegradation .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives?

  • Analog synthesis : Systematically vary substituents (e.g., alkyl chain length, halogen position) .
  • Bioactivity clustering : Group derivatives by activity profiles (e.g., IC₅₀ values) to identify key structural motifs .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate electronic/steric features with activity .

Key Methodological Recommendations

  • Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture variable interactions .
  • Combine experimental and computational data (e.g., docking + kinetics) for mechanistic clarity .
  • Validate biological activity with orthogonal assays (e.g., enzymatic + cell-based) to minimize false positives .

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